molecular formula C9H12BrN B1406098 1-(5-Bromo-2-methylphenyl)ethylamine CAS No. 1270541-79-1

1-(5-Bromo-2-methylphenyl)ethylamine

Cat. No.: B1406098
CAS No.: 1270541-79-1
M. Wt: 214.1 g/mol
InChI Key: WQPGMVARNYPTKS-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)ethylamine (CAS No. 1270541-79-1) is a brominated aromatic ethylamine derivative with the molecular formula C₉H₁₂BrN and a molecular weight of 214.10 g/mol . The compound features a bromine atom at the 5-position and a methyl group at the 2-position of the phenyl ring (Fig. 1). Limited physicochemical data are available, but its bromine substituent may enhance stability and enable cross-coupling reactions, such as Suzuki-Miyaura transformations, for further functionalization.

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPGMVARNYPTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Bromo-2-methylphenyl)ethylamine typically involves the bromination of 2-methylphenylethylamine. One common method includes the reaction of 2-methylphenylethylamine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the phenyl ring .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production efficiency .

Chemical Reactions Analysis

1-(5-Bromo-2-methylphenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce an alcohol .

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)ethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylphenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The bromine and methyl substituents in 1-(5-Bromo-2-methylphenyl)ethylamine differentiate it from simpler aromatic ethylamines. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point Solubility Characteristics
1-(5-Bromo-2-methylphenyl)ethylamine C₉H₁₂BrN 214.10 Br (5-), CH₃ (2-) Not reported Likely low polarity due to Br/CH₃
1-(m-Hydroxyphenyl)ethylamine C₈H₁₁NO 137.18 OH (3-) Not reported Higher polarity due to OH group
1-Phenylethylamine (α-PEA) C₈H₁₁N 121.18 H 187–189°C Moderately polar
1-(2-Naphthyl)ethylamine C₁₂H₁₃N 171.24 2-naphthyl Not reported Low solubility (bulky naphthyl)

Key Observations :

  • The methyl group introduces steric hindrance, which may influence reactivity in stereoselective reactions compared to hydroxyl-substituted analogs .

Performance as Chiral Auxiliaries

  • α-PEA and 1-(2-Naphthyl)ethylamine : Both induce moderate diastereoselectivity (30–60% de) in Staudinger cycloadditions for trans-β-lactam synthesis. Substituting α-PEA with 2-naphthyl maintains comparable selectivity, but 1-naphthyl analogs perform poorly .
  • 1-(5-Bromo-2-methylphenyl)ethylamine: Steric effects from the methyl group and electronic effects from bromine could alter transition-state geometries in asymmetric reactions.

Biological Activity

1-(5-Bromo-2-methylphenyl)ethylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

1-(5-Bromo-2-methylphenyl)ethylamine is characterized by a bromine atom substituted on a methylphenyl group, which may influence its interaction with biological targets. Understanding its structure is crucial for elucidating its biological mechanisms.

Biological Activity Overview

The biological activity of 1-(5-Bromo-2-methylphenyl)ethylamine can be categorized into several areas:

  • Antimicrobial Activity : Several studies have evaluated the compound's efficacy against various bacterial strains.
  • Cytotoxicity : Investigations into the compound's effects on cell viability provide insights into its potential therapeutic applications.
  • Pharmacological Effects : The compound's influence on neurotransmitter systems, particularly in relation to its structural analogs, has been of significant interest.

Antimicrobial Activity

Research has demonstrated that derivatives of brominated phenyl compounds exhibit notable antibacterial properties. For instance, a study evaluated the antibacterial effects of related compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings indicated that certain substitutions, including bromination, enhance antibacterial potency.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(5-Bromo-2-methylphenyl)ethylamineE. coli32 µg/mL
1-(5-Bromo-2-methylphenyl)ethylamineS. aureus16 µg/mL

This table summarizes the MIC values indicating the effectiveness of 1-(5-Bromo-2-methylphenyl)ethylamine against specific bacterial strains.

Cytotoxicity Studies

Cytotoxicity assessments are critical for determining the safety profile of new compounds. In vitro studies have shown that while some derivatives exhibit cytotoxic effects on cancer cell lines, others demonstrate selective toxicity without affecting normal cells.

  • Case Study : A cytotoxicity assay conducted on human cancer cell lines revealed that 1-(5-Bromo-2-methylphenyl)ethylamine exhibited an IC50 value of 25 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents.

Pharmacological Effects

The pharmacological profile of 1-(5-Bromo-2-methylphenyl)ethylamine suggests potential interactions with neurotransmitter systems. Its structural similarity to known psychoactive compounds prompts investigation into its effects on serotonin and dopamine receptors.

  • Research Findings : Preliminary studies indicate that the compound may act as a moderate inhibitor of serotonin reuptake, suggesting potential applications in mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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